REACTION_SMILES
|
[Cl:9][c:10]1[cH:11][c:12]2[c:13]([cH:20][cH:21]1)[C:14](=[O:15])[N:16]([CH3:19])[C:17]2=[O:18].[Na+:8].[O-:1][c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1>>[O:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[c:10]1[cH:11][c:12]2[c:13]([cH:20][cH:21]1)[C:14](=[O:15])[N:16]([CH3:19])[C:17]2=[O:18]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1C(=O)c2ccc(Cl)cc2C1=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[O-]c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=O)c2ccc(Oc3ccccc3)cc2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |